Isochroman-3-ol
Overview
Description
Isochroman-3-ol is a chemical compound with the molecular formula C9H10O2 . It is a member of the isochroman family, which are heterocyclic compounds .
Synthesis Analysis
The synthesis of isochromans can be achieved through various methods. One such method involves the use of hexafluoroisopropanol (HFIP) as a solvent, which facilitates the initial Meinwald rearrangement . This reaction starts from an epoxide, rather than an aldehyde, greatly expanding the scope and rate of the reaction . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 148.159 Da and the monoisotopic mass is 148.052429 Da .Chemical Reactions Analysis
The oxa-Pictet–Spengler reaction is a key reaction in the construction of the isochroman motif . This reaction is influenced by the nature of nucleophiles, the size of the ring to be formed, and the conformational rigidity of the precursors . A transition-metal-free coupling of various triorganoindium reagents with chromene and isochroman acetals in the presence of BF3·OEt2 has also been reported .Physical and Chemical Properties Analysis
This compound appears as a beige powder . The melting point ranges from 80 - 82 °C, and the initial boiling point is 130 °C at 1mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- Isochroman-3-ols have been synthesized using key steps like oxidative mercury mediated ring closure and ozonolysis. These syntheses model naturally occurring benzo[g]isochromanols (Koning et al., 2001).
Biological Activities
- Isochromans, including isochroman-3-ol derivatives, are recognized for their diverse therapeutic applications in pharmacological practices. They have roles in the central nervous system, and as antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents (Zhao et al., 2020).
- The synthesis, chemical, and biological properties of isochromans have been systematically examined, dating back to 1923. This comprehensive overview includes information on this compound (Markaryan & Samodurova, 1989).
Applications in Drug Discovery
- Isochroman derivatives, including isochroman-3-ols, have been explored in drug discovery for their potential biological activities. Their interaction with DNA, for example, is crucial in pharmacology and can lead to the development of more effective drugs (Fatima et al., 2022).
Antioxidant and Radical Scavenging Activity
- Research has explored the antioxidant and radical scavenging activity of polyphenolic isochromans. The structural variation in isochromans, like the degree of hydroxylation, impacts their scavenging properties and potential therapeutic applications (Lorenz et al., 2005).
Potential in Agricultural Applications
- Certain isochroman derivatives have been shown to regulate the growth of wheat, suggesting applications in agriculture. The structure of these compounds, especially the substitution at various positions, influences their activity as growth regulators (Bianchi et al., 2006).
Protection Against Oxidative Stress
- Hydroxy-1-aryl-isochromans have been identified as potent compounds against lipid peroxidation and cellular nitrosative stress. Their degree of hydroxylation is a key factor in their effectiveness against oxidative stress (Zeh et al., 2008).
Mechanism of Action
Safety and Hazards
Isochroman-3-ol may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid inhalation of vapour or mist, and to keep away from sources of ignition . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Future Directions
The high pharmacological relevance of the isochroman motif has led to the synthesis of drug analogues . The search for alternative reagents and reaction conditions is key for the development of new processes and the refinement of existing ones . This includes the development of surrogate reagents that can be manipulated without requiring special precautions .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOILLKILSILKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484020 | |
Record name | isochroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-89-0 | |
Record name | isochroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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